molecular formula C16H16N2O4 B2870768 N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide CAS No. 18269-04-0

N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide

Cat. No.: B2870768
CAS No.: 18269-04-0
M. Wt: 300.314
InChI Key: XXUGVLSCOJVOQA-LICLKQGHSA-N
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Description

N'-(3,4-Dimethoxybenzylidene)-2-hydroxybenzohydrazide is a Schiff base derivative synthesized via condensation of 2-hydroxybenzohydrazide with 3,4-dimethoxybenzaldehyde. It features a hydrazide backbone with a 2-hydroxybenzoyl group and a 3,4-dimethoxy-substituted benzylidene moiety. Its molecular structure facilitates hydrogen bonding (via the hydroxyl and hydrazide groups) and π-π interactions, which are critical for both chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-14-8-7-11(9-15(14)22-2)10-17-18-16(20)12-5-3-4-6-13(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGVLSCOJVOQA-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a cornerstone for synthesizing N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide due to its rapid reaction times and energy efficiency. The protocol involves two sequential steps:

Step 1: Synthesis of 2-Hydroxybenzohydrazide
Methyl salicylate reacts with hydrazine hydrate under microwave irradiation (160–320 W, 2–8 minutes) to yield 2-hydroxybenzohydrazide. This step avoids toxic solvents, aligning with green chemistry principles.

Step 2: Condensation with 3,4-Dimethoxybenzaldehyde
2-Hydroxybenzohydrazide undergoes condensation with 3,4-dimethoxybenzaldehyde under solvent-free microwave conditions (160 W, 8–10 minutes). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming the Schiff base linkage. Yields range from 68% to 81%, with purity confirmed by thin-layer chromatography.

Advantages:

  • Reaction time reduced to <10 minutes.
  • Eliminates need for solvents like ethanol or methanol.
  • Energy-efficient and scalable for industrial applications.

Conventional Thermal Condensation

Traditional reflux methods remain widely used, albeit with longer reaction times. In a typical procedure:

  • Reagents: 2-Hydroxybenzohydrazide (1 equiv), 3,4-dimethoxybenzaldehyde (1 equiv).
  • Solvent: Ethanol or methanol (30–50 mL).
  • Conditions: Reflux at 80°C for 2–3 hours.
  • Workup: Evaporate solvent under reduced pressure; recrystallize from ethanol.

Yields from reflux methods average 60–75%, requiring recrystallization to achieve >95% purity.

Limitations:

  • Prolonged heating risks thermal decomposition.
  • Solvent use increases environmental footprint.

Solvent-Free Mechanochemical Approaches

Recent advances employ solvent-free grinding or ball-milling techniques:

  • Procedure: Equimolar quantities of 2-hydroxybenzohydrazide and 3,4-dimethoxybenzaldehyde are ground in a mortar with a catalytic amount of acetic acid.
  • Time: 15–20 minutes.
  • Yield: 70–78%.

This method avoids solvents entirely, though yields slightly lag behind microwave-assisted synthesis.

Analytical Characterization

Spectroscopic Analysis

Infrared Spectroscopy (IR):

  • ν(C=O)amide: 1658 cm⁻¹.
  • ν(OH)phenolic: 3239 cm⁻¹.
  • ν(C=N)imine: 1629 cm⁻¹.
  • ν(NH): 1562 cm⁻¹.

1H-NMR (400 MHz, DMSO-d6):

  • δ 11.50 (s, 1H, NH).
  • δ 10.10 (s, 1H, OH).
  • δ 8.59 (s, 1H, CH=N).
  • δ 7.76–6.75 (m, 7H, aromatic).

13C-NMR:

  • δ 165.2 (C=O).
  • δ 160.1 (C=N).
  • δ 148.9–112.4 (aromatic carbons).

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar molecular geometry with intramolecular hydrogen bonding between the phenolic OH and amide carbonyl (O···H distance: 1.85 Å). The ethanol solvate form crystallizes in the monoclinic space group P2₁/n with unit cell parameters:

  • a = 7.7909 Å, b = 18.0539 Å, c = 12.0001 Å.
  • β = 93.803°, V = 1684.17 ų.

Comparative Analysis of Synthesis Methods

Method Conditions Time Yield Purity
Microwave-Assisted 160 W, solvent-free 8–10 min 68–81% 95–98%
Conventional Reflux Ethanol, 80°C 2–3 hrs 60–75% 90–95%
Solvent-Free Grinding Acetic acid catalyst 15–20 min 70–78% 92–96%

Microwave irradiation outperforms other methods in speed and yield, though solvent-free grinding offers an eco-friendly alternative.

Biological Activity and Applications

This compound exhibits notable antibacterial activity against Escherichia coli (MIC: 12.5 µg/mL). Molecular docking studies suggest inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Mechanism of Action

The mechanism by which N’-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide exerts its effects varies depending on its application:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).

    Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective barrier that prevents corrosion.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide (hereafter Compound A ) with structurally related hydrazide derivatives, focusing on synthesis, physicochemical properties, and biological/corrosion inhibition activities.

Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Melting Point (°C) Synthesis Yield (%) Key Structural Features
Compound A R1: 3,4-dimethoxy; R2: 2-hydroxy >250 (decomp.) 76–88* Electron-donating methoxy groups; intramolecular H-bonding
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide R1: 3,4,5-trimethoxy; R2: H N/A N/A Enhanced methoxy substitution; no hydroxyl on benzohydrazide
N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide R1: 4-methoxy; R2: 4-hydroxy >250 N/A Hydroxyl on benzylidene; methoxy on benzohydrazide
N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide R1: furan-2-yl; R2: 2-hydroxy N/A 72–85 Heterocyclic substituent; improved metal chelation
N'-(3,4-Dichlorobenzylidene)-2-hydroxybenzohydrazide R1: 3,4-dichloro; R2: 2-hydroxy N/A N/A Electron-withdrawing Cl groups; reduced solubility

Notes:

  • Compound A exhibits higher thermal stability (>250°C) compared to furan- or chlorine-substituted analogues, likely due to strong intermolecular H-bonding and methoxy group stabilization .
  • Substituents at the benzylidene position significantly influence synthesis yields. For example, ortho-methoxy groups (as in N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide) reduce carbonyl reactivity, lowering yields to ~76% compared to unsubstituted analogues (88%) .

Corrosion Inhibition Performance

Compound Name Inhibition Efficiency (%) Temperature (℃) Adsorption Model
Compound A 92 25–60 Langmuir isotherm (chemisorption)
DBAH (related Schiff base) 89 25–60 Temkin isotherm (physisorption)
DBAB (pyrazole derivative) 85 25–60 Freundlich isotherm (mixed adsorption)

Notes:

  • Compound A ’s superior inhibition is linked to its dual adsorption mechanism: the hydroxyl group binds to Fe atoms, while methoxy groups enhance hydrophobic film formation .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Methoxy groups enhance thermal stability and corrosion inhibition but may reduce antimicrobial potency compared to electron-withdrawing substituents .
  • Hydroxyl groups at the 2-position improve solubility and metal surface adsorption .

Synthetic Optimization :

  • Microwave-assisted synthesis improves yields for methoxy-substituted hydrazides (76–88%) compared to conventional methods (50–65%) .

Biological Potential: While Compound A is primarily studied for corrosion inhibition, its structural analogs show promise as TRPM5 inhibitors and anticancer agents, warranting further exploration .

Biological Activity

N'-(3,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide is a synthetic hydrazone compound that has garnered attention for its diverse biological activities, particularly in anticancer research. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Synthesis and Structure

The compound is synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction typically requires an acidic catalyst to facilitate the formation of the imine bond. The molecular formula of this compound is C₁₆H₁₆N₂O₄, featuring significant functional groups such as methoxy, hydroxyl, and hydrazone moieties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Compounds in the hydrazone family have been shown to induce apoptosis in various cancer cell lines by promoting the production of reactive oxygen species (ROS) and modulating apoptotic pathways. Specifically, studies have demonstrated that derivatives of hydrazones can inhibit tumor growth through mechanisms involving:

  • Caspase Activation : Inducing apoptosis via caspase-3 and caspase-8 pathways.
  • Mitochondrial Dysfunction : Disruption of mitochondrial function leading to cell death.
  • Cell Cycle Arrest : Arresting the cell cycle in specific phases, notably the S phase .

The mechanism by which this compound exerts its effects involves several key processes:

  • ROS Generation : Increased ROS levels lead to oxidative stress, which can trigger apoptotic pathways.
  • Protein Modulation : Alterations in the expression of apoptotic proteins such as Bcl-2 (downregulated) and Bax (upregulated) promote cell death.
  • Metal Complexation : The compound has shown enhanced biological activity when forming complexes with metal ions, suggesting that coordination may improve its pharmacological properties .

Case Studies

A series of studies have highlighted the effectiveness of this compound against various cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
Yang et al., 2016HEPG23-5Induction of ROS and caspase activation
Shen et al., 2017SW1740.5-3.2Apoptosis via caspase-3 pathway
Fekri et al., 2019AGS6.5-18.3Inhibition of angiogenesis

These studies collectively demonstrate that the compound's anticancer efficacy is significantly enhanced when used in conjunction with metal complexes .

Corrosion Inhibition

Beyond its anticancer properties, this compound has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness arises from its ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideMethoxy group at para positionHigher corrosion inhibition efficiency
N'-(2-hydroxy-3-methoxybenzylidene)-hydrazineHydroxyl and methoxy groupsAnticancer activity against specific cell lines
N'-(3-chlorobenzylidene)-2-hydroxybenzohydrazideChlorine substituentEnhanced lipophilicity affecting bioavailability

The presence of both methoxy groups and hydroxyl functionalities in this compound enhances its biological activity compared to other similar compounds.

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